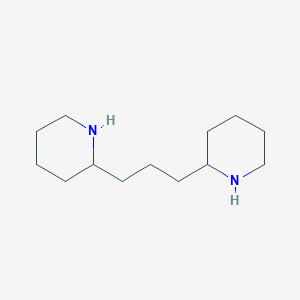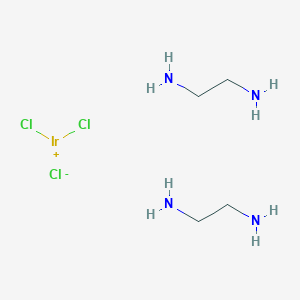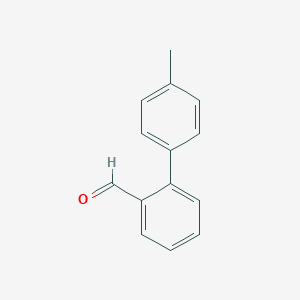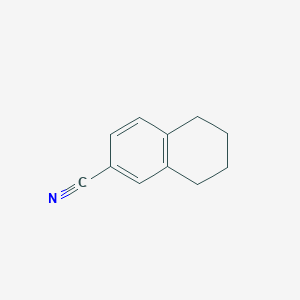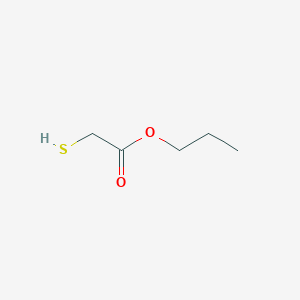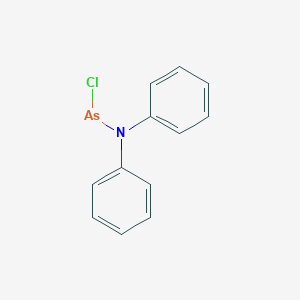
Arsonamidous chloride, N,N-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsonamidous chloride, N,N-diphenyl-, also known as Diphenylarsinic acid (DPAA), is a chemical compound that has been extensively studied for its use in various scientific applications. DPAA is a derivative of arsenic and has been found to possess unique properties that make it useful in the field of chemistry, biology, and toxicology.
Wirkmechanismus
The mechanism of action of DPAA is not completely understood. However, it is believed that DPAA acts as an inhibitor of acetylcholinesterase (AChE) and disrupts the cholinergic system. This disruption leads to a buildup of acetylcholine in the synapses, resulting in overstimulation of the nervous system.
Biochemical and Physiological Effects:
DPAA has been found to have a variety of biochemical and physiological effects. It has been shown to cause oxidative stress, disrupt mitochondrial function, and induce apoptosis in cells. DPAA has also been found to cause DNA damage and inhibit DNA repair mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
DPAA has several advantages for use in lab experiments. It is stable, easy to handle, and can be synthesized in high purity. However, DPAA is highly toxic and requires careful handling and disposal. It is also expensive, which limits its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for DPAA research. One area of interest is the development of DPAA-based probes for imaging biological systems. Another area of interest is the use of DPAA in the treatment of cancer. DPAA has been found to have anti-tumor activity and may be useful in the development of new cancer therapies. Additionally, further studies are needed to understand the mechanism of action of DPAA and its effects on biological systems.
In conclusion, DPAA is a unique chemical compound that has been extensively studied for its use in various scientific applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DPAA has the potential to be a valuable tool in scientific research and may lead to the development of new therapies for various diseases.
Synthesemethoden
DPAA can be synthesized through various methods. One of the most common methods is the reaction between arsenic trioxide and aniline in the presence of hydrochloric acid. This method yields DPAA in high purity and is widely used in research laboratories.
Wissenschaftliche Forschungsanwendungen
DPAA has been extensively studied for its use in various scientific applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe in biological systems. DPAA has also been used as a model compound for studying the toxicity of arsenic compounds.
Eigenschaften
CAS-Nummer |
16758-26-2 |
|---|---|
Produktname |
Arsonamidous chloride, N,N-diphenyl- |
Molekularformel |
C12H10AsClN |
Molekulargewicht |
278.59 g/mol |
InChI |
InChI=1S/C12H10AsClN/c14-13-15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
XMHSZWAUTGKBDP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)[As]Cl |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)[As]Cl |
Andere CAS-Nummern |
16758-26-2 |
Synonyme |
10-chloro-5,10-dihydroarsacridine adamsite diphenylaminochloroarsine phenarsazine chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



